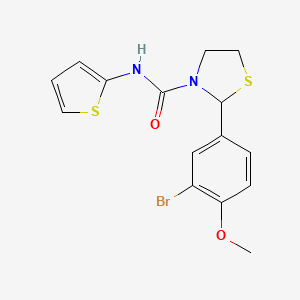

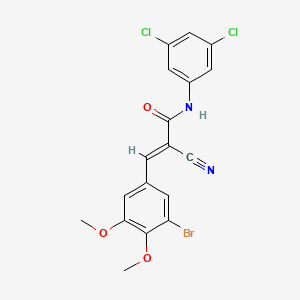

![molecular formula C27H28FN5O2S B2519131 2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1795063-65-8](/img/structure/B2519131.png)

2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a complex molecule that likely has relevance in medicinal chemistry due to the presence of a piperazine moiety and a pyrrolopyrimidinone core. Piperazine derivatives are known to play a significant role in medicinal chemistry, often being a part of compounds with potential therapeutic effects . The pyrrolopyrimidinone core is a heterocyclic compound that could be associated with various biological activities.

Synthesis Analysis

The synthesis of related piperazine-containing compounds typically involves multi-step reactions, including the use of palladium catalysis and electrophilic fluorination . The synthesis process can be optimized to yield compounds with high specific radioactivity, which is crucial for imaging applications, such as in the study of dopamine D4 receptors . The synthesis of similar compounds, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole, has been described as simple and efficient, with characterization by spectral analysis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex, with the piperazine ring often adopting a chair conformation. The spatial arrangement of the substituents around the piperazine ring can significantly influence the molecule's properties and interactions . For instance, the dihedral angle between the piperazine ring and attached phenyl rings can affect the molecule's ability to interact with biological targets .

Chemical Reactions Analysis

Piperazine-containing compounds can undergo various chemical reactions, including electrophilic substitutions and reactions with nucleophiles. The presence of a fluorophenyl group can influence the reactivity of the molecule, as fluorine is an electron-withdrawing group that can affect the electron density distribution within the molecule . Additionally, the presence of a thioether group in the molecule suggests potential for further chemical modifications, as sulfur can act as a nucleophile or participate in redox reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, oxygen, and sulfur can contribute to the molecule's polarity, solubility, and overall reactivity. The introduction of fluorine atoms can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties . The crystal structure of related compounds reveals the importance of intramolecular and intermolecular hydrogen bonding, which can impact the compound's stability and solubility .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, dithiocarbamate derivatives showing significant antimicrobial activity against various microorganism strains highlight the potential of such molecules in developing new antimicrobial agents (Yurttaş et al., 2016). Moreover, novel 8-fluoro Norfloxacin derivatives, including piperazinyl derivatives, have shown increased potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus, suggesting a path for enhancing antibiotic efficacy against resistant bacteria strains (Sunduru et al., 2011).

Antitumor Activity

The antitumor potential of compounds with similar structural features has been explored, demonstrating significant cytotoxic activity against various tumor cell lines. Novel pyrimidinyl pyrazole derivatives, including phenylpiperazinyl variants, have shown potent in vitro and in vivo antitumor activity, indicating their potential as cancer therapeutic agents (Naito et al., 2005).

Chemical Synthesis and Medicinal Chemistry

The synthesis of structurally related compounds has been crucial in the development of new medicinal agents. For example, the synthesis of radio- and stable-isotope-labeled compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) studies supports drug development processes, indicating the importance of such chemical structures in pharmaceutical research (Zhang et al., 2005).

properties

IUPAC Name |

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FN5O2S/c1-18(2)33-26(35)25-24(20(16-29-25)19-8-4-3-5-9-19)30-27(33)36-17-23(34)32-14-12-31(13-15-32)22-11-7-6-10-21(22)28/h3-11,16,18,29H,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBZIXODKKCKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2519053.png)

![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)

![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)

![Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2519061.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2519063.png)

![2,4-difluoro-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B2519066.png)